molecular formula C13H28N2O3 B14353011 Bis(2-diethylaminoethyl) carbonate CAS No. 93534-48-6

Bis(2-diethylaminoethyl) carbonate

Cat. No.: B14353011
CAS No.: 93534-48-6
M. Wt: 260.37 g/mol
InChI Key: XFZGERCUSZURML-UHFFFAOYSA-N
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Description

Bis(2-diethylaminoethyl) carbonate is an organic compound with the molecular formula C13H28N2O3 It is a carbonate ester that features two diethylaminoethyl groups attached to a central carbonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(2-diethylaminoethyl) carbonate typically involves the reaction of diethylaminoethanol with phosgene or its derivatives. The reaction proceeds under controlled conditions to ensure the formation of the desired carbonate ester. The general reaction can be represented as follows:

2(Diethylaminoethanol)+PhosgeneBis(2-diethylaminoethyl) carbonate+2HCl2 \text{(Diethylaminoethanol)} + \text{Phosgene} \rightarrow \text{this compound} + 2 \text{HCl} 2(Diethylaminoethanol)+Phosgene→Bis(2-diethylaminoethyl) carbonate+2HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of safer phosgene substitutes, such as triphosgene or diphosgene, to minimize the hazards associated with phosgene gas. The reaction is typically carried out in a solvent such as dichloromethane, under an inert atmosphere, and at low temperatures to control the exothermic nature of the reaction.

Chemical Reactions Analysis

Types of Reactions

Bis(2-diethylaminoethyl) carbonate can undergo various chemical reactions, including:

    Nucleophilic substitution: The carbonate ester can be attacked by nucleophiles, leading to the formation of different products.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form diethylaminoethanol and carbon dioxide.

    Transesterification: The compound can participate in transesterification reactions with other alcohols.

Common Reagents and Conditions

    Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.

    Hydrolysis: This reaction can occur under acidic or basic conditions, with water acting as the nucleophile.

    Transesterification: Catalysts such as titanium alkoxides or strong acids are often used to facilitate the reaction.

Major Products Formed

    Nucleophilic substitution: Depending on the nucleophile, products can include substituted carbonates, carbamates, or thiocarbonates.

    Hydrolysis: The primary products are diethylaminoethanol and carbon dioxide.

    Transesterification: The products are new carbonate esters and the corresponding alcohols.

Scientific Research Applications

Bis(2-diethylaminoethyl) carbonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of bis(2-diethylaminoethyl) carbonate involves its reactivity as a carbonate ester. The compound can act as an electrophile, with the carbonate group being susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound facilitates the formation of new carbon-oxygen bonds.

Comparison with Similar Compounds

Similar Compounds

    Bis(methyl salicyl) carbonate: Another activated carbonate used in polymer synthesis.

    Diphenyl carbonate: Commonly used in the production of polycarbonates.

    Ethylene carbonate: Used as a solvent and in the synthesis of polyurethanes.

Uniqueness

Bis(2-diethylaminoethyl) carbonate is unique due to its specific structure, which imparts distinct reactivity and properties. Its diethylaminoethyl groups provide steric hindrance and electronic effects that influence its behavior in chemical reactions, making it suitable for specialized applications in organic synthesis and materials science .

Properties

CAS No.

93534-48-6

Molecular Formula

C13H28N2O3

Molecular Weight

260.37 g/mol

IUPAC Name

bis[2-(diethylamino)ethyl] carbonate

InChI

InChI=1S/C13H28N2O3/c1-5-14(6-2)9-11-17-13(16)18-12-10-15(7-3)8-4/h5-12H2,1-4H3

InChI Key

XFZGERCUSZURML-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC(=O)OCCN(CC)CC

Origin of Product

United States

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